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Compound of Interest

Compound Name: AM103

Cat. No.: B8567433

San Diego, CA - Early stage investigations into the safety and tolerability of AM103, a novel
inhibitor of the 5-lipoxygenase-activating protein (FLAP), have demonstrated a favorable profile
in both preclinical models and initial human trials. Developed by Amira Pharmaceuticals,
AM103 has been evaluated for its potential in treating inflammatory conditions such as asthma.
This technical guide provides a detailed summary of the foundational safety and tolerability
studies, including experimental protocols and key quantitative data.

Introduction to AM103 and its Mechanism of Action

AM103 is a potent and selective inhibitor of FLAP, a crucial protein in the biosynthesis of
leukotrienes.[1][2] Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl
leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators implicated in the
pathophysiology of various inflammatory diseases. By binding to FLAP, AM103 prevents the
translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, a critical step for the
synthesis of all leukotrienes. This upstream mechanism of action allows for the broad inhibition
of the leukotriene pathway.

Signaling Pathway of AM103 Action

The following diagram illustrates the leukotriene synthesis pathway and the inhibitory action of
AM103.
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Inhibition of the FLAP-mediated leukotriene synthesis pathway by AM103.

Phase | Clinical Trial in Healthy Volunteers

A foundational Phase I clinical trial was conducted to assess the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of AM103 in healthy volunteers.[2][3]

Study Design

The study was a randomized, double-blind, placebo-controlled trial involving single ascending
doses (SAD) and multiple ascending doses (MAD) of AM103.[2][3] Healthy volunteers received
oral doses of AM103 ranging from 50 mg to 1,000 mg per day, with the multiple-dose regimen
lasting for up to 11 days.[1][2]

Experimental Protocol: Safety and Tolerability
Assessment

The safety and tolerability of AM103 were the primary endpoints and were evaluated through
comprehensive monitoring throughout the study.

Experimental Workflow for Safety Monitoring in the Phase | Trial
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Workflow for safety and tolerability assessment in the AM103 Phase | trial.
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» Adverse Event (AE) Monitoring: All AEs, regardless of their perceived relationship to the
study drug, were recorded at each study visit. The severity and frequency of AEs were
documented.

 Clinical Laboratory Tests: A comprehensive panel of hematology, clinical chemistry, and
urinalysis tests were conducted at screening and at specified time points during and after the
dosing period.

« Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were
monitored at regular intervals.

o Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at multiple time
points post-dose to assess for any cardiac effects.

Key Findings

The Phase | trial demonstrated that AM103 was safe and well-tolerated at all doses tested, up
to 1,000 mg per day.[2] No significant side effects were reported.[2] Pharmacodynamic data
revealed a robust and statistically significant dose-dependent reduction of LTB4 and LTE4.[2]
The pharmacokinetic profile showed that systemic exposure to AM103 increased linearly with
the dose, and the drug exhibited a long half-life of up to ten hours, supporting the potential for
once-daily oral dosing.[1]

Table 1. Summary of AM103 Phase | Clinical Trial Results
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Parameter Result Citation
Study Population Healthy Volunteers [2][3]
Dosage Range 50 mg to 1,000 mg/day (oral) [1][2]

] Single dose and up to 11 days
Treatment Duration ) [2]
(multiple doses)

Safe and well-tolerated with no
Safety and Tolerability significant side effects [2]

reported.

Linear increase in systemic
Pharmacokinetics exposure with dose; half-life of  [1]

up to 10 hours.

Robust and statistically
Pharmacodynamics significant dose-dependent [2]
reduction of LTB4 and LTEA4.

Preclinical Safety and Tolerability Studies

Prior to human trials, AM103 underwent a series of preclinical investigations to establish its
initial safety profile.

In Vitro and Ex Vivo Studies

o FLAP Binding Affinity: AM103 demonstrated a high binding potency to FLAP with a reported
value of 2.9 nM.[4]

o Ex Vivo Human Whole Blood Assay: The inhibitory effect of AM103 on leukotriene synthesis
was assessed in an ex vivo human whole blood assay. The compound showed an IC50 of 76
nM for the inhibition of LTB4 production following a 5-hour incubation.[4]

Experimental Protocol: Ex Vivo Human Whole Blood LTB4 Inhibition Assay

e Blood Collection: Whole blood is collected from healthy human donors into tubes containing
an anticoagulant (e.g., heparin).
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Incubation with AM103: Aliquots of whole blood are pre-incubated with varying
concentrations of AM103 or vehicle control for a specified period.

Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g.,
A23187).

Termination and Sample Processing: The reaction is stopped, and plasma is separated by
centrifugation.

LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated method, such
as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass
spectrometry (LC-MS).

Data Analysis: The concentration of AM103 that inhibits LTB4 production by 50% (IC50) is
calculated.

In Vivo Animal Studies

Rodent Bronchoalveolar Lavage (BAL) Model: AM103 demonstrated an extended
pharmacodynamic effect in a rodent model of lung inflammation.[4] While the specific details
of the AM103 study are not publicly available, a general protocol for an ovalbumin-induced
allergic airway inflammation model is described below.

Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation in Rodents (General

Protocol)

Sensitization: Animals (typically mice or rats) are sensitized to ovalbumin (OVA) via
intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

Drug Administration: Animals are treated with AM103 or vehicle control at various doses and
time points relative to the allergen challenge.

Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of OVA
to induce an inflammatory response in the lungs.

Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, animals are
euthanized, and their lungs are lavaged with a buffered saline solution to collect BAL fluid.
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o BAL Fluid Analysis: The BAL fluid is analyzed for inflammatory cell infiltration (e.g.,
eosinophils, neutrophils), and levels of inflammatory mediators, including leukotrienes.

» Histopathological Analysis: Lung tissues may be collected for histological examination to
assess the extent of inflammation and tissue damage.

Preclinical Toxicology

AM103 was reported to have an excellent preclinical toxicology profile in both rat and dog
studies.[4]

Table 2: Summary of AM103 Preclinical Data

Parameter Result Citation

FLAP Binding Potency 29nM [4]

Ex Vivo Human Blood LTB4

o 76 nM (5-hour incubation) [4]
Inhibition (IC50)

i ] Extended pharmacodynamic
In Vivo Efficacy ) [4]
effect in a rodent BAL model.

o ] Excellent profile in rat and dog
Preclinical Toxicology ] [4]
studies.

Conclusion

The early studies on AM103 consistently demonstrated a promising safety and tolerability
profile. The Phase I clinical trial in healthy volunteers established that oral administration of
AM103 at doses up to 1,000 mg/day was well-tolerated and resulted in a significant, dose-
dependent inhibition of the target leukotriene pathway. These findings were supported by a
strong preclinical package, indicating high potency and a favorable toxicology profile. The
collective data from these early investigations provided a solid foundation for the further clinical
development of AM103 as a potential therapeutic for inflammatory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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